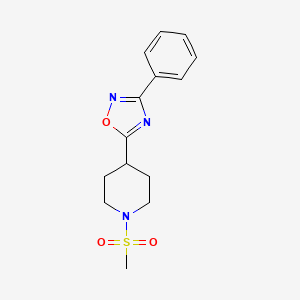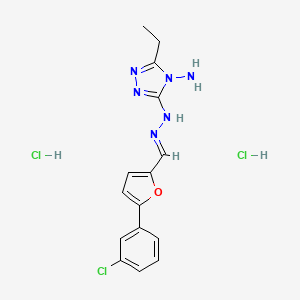
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline (DP-TAT) is a chemical compound that has been found to have potential therapeutic applications due to its ability to interact with the central nervous system.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline also inhibits the reuptake of dopamine and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects in the brain. It reduces the levels of reactive oxygen species and pro-inflammatory cytokines, thereby protecting neurons from oxidative damage and inflammation. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is its high selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo experiments. Further studies are needed to optimize its formulation and delivery methods.
将来の方向性
Several future directions can be explored for the development of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline as a potential therapeutic agent. These include the optimization of its pharmacokinetic profile, the identification of its specific molecular targets, and the evaluation of its efficacy in clinical trials. Additionally, the potential of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline as a tool for studying the neurobiology of dopamine and serotonin systems can be explored in further detail.
合成法
The synthesis of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-pyridinemethanol with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting product is then treated with methoxyacetic anhydride to obtain 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. This method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory retention in animal models.
特性
IUPAC Name |
6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-13-6-8-19(11-14(13)10-17(16)21-2)12-15-5-3-4-7-18-15/h3-5,7,9-10H,6,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFTVOTZVUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)




